Methyl 2-(sulfinylamino)benzoate
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Overview
Description
Methyl 2-(sulfinylamino)benzoate is an organic compound with a complex structure that includes a benzoic acid core, a sulfinylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(sulfinylamino)-, methyl ester typically involves the reaction of benzoic acid derivatives with sulfinylamino compounds under specific conditions. One common method involves the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the sulfinylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol, followed by the addition of sulfinylamino groups through catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(sulfinylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the sulfinylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives.
Scientific Research Applications
Methyl 2-(sulfinylamino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(sulfinylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-amino-, methyl ester
- Benzoic acid, 2-benzoyl-, methyl ester
Uniqueness
Methyl 2-(sulfinylamino)benzoate is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
17419-96-4 |
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Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-(sulfinylamino)benzoate |
InChI |
InChI=1S/C8H7NO3S/c1-12-8(10)6-4-2-3-5-7(6)9-13-11/h2-5H,1H3 |
InChI Key |
FRUAENRTIXFVFR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Synonyms |
2-Sulfinylaminobenzoic acid methyl ester |
Origin of Product |
United States |
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